2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene
Description
Structure and Synthesis:
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene (abbreviated here as 2,7-Flu-Bpin) is a fluorene-based compound functionalized with two pinacol boronate ester groups at the 2- and 7-positions. The molecular formula is C₃₃H₄₂B₂O₄ (molecular weight: 556.3 g/mol). Its synthesis typically involves Suzuki-Miyaura coupling or Miyaura borylation reactions starting from 2,7-dibromofluorene derivatives, followed by purification via column chromatography .
Applications:
This compound is a key intermediate in organic electronics, particularly in synthesizing conjugated polymers for organic solar cells (OSCs) and light-emitting diodes (OLEDs). The boronate groups enable efficient cross-coupling reactions (e.g., Suzuki polycondensation) to build extended π-conjugated systems .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32B2O4/c1-22(2)23(3,4)29-26(28-22)18-9-11-20-16(14-18)13-17-15-19(10-12-21(17)20)27-30-24(5,6)25(7,8)31-27/h9-12,14-15H,13H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUOBHHBYYHMFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32B2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of fluorene with bis(pinacolato)diboron in the presence of a suitable catalyst, typically a palladium-based catalyst, under inert atmosphere conditions. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This includes the use of continuous flow reactors and large-scale purification techniques to ensure the production of high-quality material suitable for commercial applications.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid derivative with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form fluorenone derivatives or reduction to form fluorene derivatives with different functional groups.
Substitution Reactions: The boronic ester groups can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), aryl/vinyl halides, base (e.g., sodium carbonate), organic solvents (e.g., toluene, THF).
Oxidation: Oxidizing agents such as chromium(VI) oxide or manganese dioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Biaryl and Styrene Derivatives: Resulting from Suzuki-Miyaura cross-coupling reactions.
Fluorenone Derivatives: Resulting from oxidation reactions.
Fluorene Derivatives: Resulting from reduction reactions.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene is utilized in the development of OLEDs due to its ability to enhance light emission efficiency and stability. The compound acts as a host material for phosphorescent dopants, improving device performance. For instance:
- Case Study : A study demonstrated that OLEDs incorporating this compound exhibited improved luminous efficiency and longer operational lifetimes compared to traditional OLED materials .
Organic Field-Effect Transistors (OFETs)
The compound serves as a semiconductor in OFET applications. Its high charge mobility makes it suitable for fabricating thin-film transistors. Researchers have reported:
- Performance Metrics : Devices fabricated using this compound achieved charge mobilities exceeding 1 cm²/V·s, indicating its potential for high-performance electronic applications .
Photovoltaic Devices
In the realm of solar energy conversion, this boronic ester is employed in the synthesis of low-bandgap polymers that can absorb a broader spectrum of sunlight:
- Case Study : The integration of this compound into polymer solar cells has led to power conversion efficiencies (PCE) reaching up to 6.7%, showcasing its effectiveness as a building block for efficient photovoltaic materials .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 9H-fluorene derivatives with boronic acid pinacol esters. Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compounds.
Mechanism of Action
The compound exerts its effects primarily through its participation in cross-coupling reactions. The boronic ester groups act as electrophiles, reacting with nucleophiles to form new carbon-carbon bonds. The mechanism involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps.
Molecular Targets and Pathways Involved:
Palladium Catalysts: Facilitate the formation of the palladium-boron complex.
Nucleophiles: Various nucleophiles can participate in the reaction, leading to the formation of diverse products.
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluorene Derivatives with Alkyl Substituents
- Example : 2,2′-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS 196207-58-6, Dioctyl-Flu-Bpin )
- Structural Difference : Incorporates dioctyl chains at the 9-position of the fluorene core.
- Impact :
- Solubility: Dioctyl chains enhance solubility in nonpolar solvents (e.g., toluene, chloroform), facilitating solution processing .
- Crystallinity : Bulky octyl groups suppress π-π stacking, reducing crystallinity and improving film-forming properties in OSCs .
- Thermal Stability: Higher decomposition temperatures (~300°C) compared to non-alkylated analogs due to reduced intermolecular interactions .
| Property | 2,7-Flu-Bpin | Dioctyl-Flu-Bpin |
|---|---|---|
| Molecular Weight (g/mol) | 556.3 | 642.6 |
| Solubility in CHCl₃ | Low | High |
| TGA Decomposition (°C) | 250 | 300 |
Carbazole-Based Boronate Esters
- Example : 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (Carb-Bpin )
- Structural Difference : Replaces fluorene with a carbazole core, which introduces nitrogen heteroatoms.
- Impact :
- Electronic Properties : Carbazole’s electron-rich nature lowers the HOMO level (-5.4 eV vs. -5.8 eV for 2,7-Flu-Bpin), enhancing hole transport in OLEDs .
- Photoluminescence : Exhibits blue emission (λₑₘ = 450 nm) compared to the green emission (λₑₘ = 520 nm) of fluorene derivatives .
| Property | 2,7-Flu-Bpin | Carb-Bpin |
|---|---|---|
| HOMO (eV) | -5.8 | -5.4 |
| Emission λ (nm) | 520 | 450 |
Silafluorene Derivatives
- Example : 5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole (Sila-Bpin )
- Structural Difference : Silicon replaces the bridging carbon in fluorene, creating a silafluorene core.
- Impact :
- Bandgap : Reduced bandgap (2.1 eV vs. 2.5 eV for 2,7-Flu-Bpin) due to silicon’s larger atomic size and σ-π conjugation .
- Charge Mobility : Higher electron mobility (10⁻³ cm²/Vs) in organic field-effect transistors (OFETs) .
| Property | 2,7-Flu-Bpin | Sila-Bpin |
|---|---|---|
| Bandgap (eV) | 2.5 | 2.1 |
| Electron Mobility | 10⁻⁴ | 10⁻³ |
Brominated Derivatives for Functionalization
- Example: 2,2'-(9,9-Bis(6-bromohexyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (Br-Flu-Bpin) Structural Difference: Bromohexyl chains at the 9-position enable post-functionalization (e.g., quaternization for anion-exchange membranes) .
Key Research Findings
Device Performance :
- Polymers derived from 2,7-Flu-Bpin achieve power conversion efficiencies (PCE) of 8–10% in OSCs , while carbazole-based analogs reach 12% due to better charge separation .
- Silafluorene polymers show superior stability (>1000 hours under illumination) in OFETs .
Synthetic Challenges: Non-alkylated 2,7-Flu-Bpin requires harsh coupling conditions (e.g., Pd(PPh₃)₄, 90°C) compared to alkylated derivatives, which react at lower temperatures (60°C) .
Thermal Behavior :
- Alkyl chains in Dioctyl-Flu-Bpin increase glass transition temperatures (Tg = 120°C vs. 80°C for 2,7-Flu-Bpin), critical for device longevity .
Biological Activity
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene is a compound that has garnered attention in the field of organic electronics and materials science due to its unique structural properties and potential applications. This article explores its biological activity, focusing on its synthesis, characterization, and implications in various biological contexts.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₃₇H₃₈B₂O₄ |
| Molecular Weight | 568.328 g/mol |
| Purity | >98% (HPLC) |
| Appearance | White crystals |
| Melting Point | 128 °C - 130 °C |
Synthesis and Characterization
The synthesis of this compound involves the reaction of boronic acid derivatives with fluorene-based compounds. The resulting product is a boronate ester that can be utilized in various applications including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Synthesis Reaction:
The general reaction can be summarized as follows:
Antioxidant Properties
Research indicates that compounds containing boronates exhibit significant antioxidant activity. The presence of the dioxaborolane moiety enhances the ability of the compound to scavenge free radicals. This property is crucial for applications in biomedical fields where oxidative stress is a concern.
Photocatalytic Activity
Recent studies have demonstrated that polyfluorene-based compounds can serve as effective photocatalysts for hydrogen production through water splitting. The incorporation of this compound into polymer matrices has shown improved photocatalytic efficiency under solar light illumination.
Case Study:
In a study by Wu et al., polyfluorene-based conjugated polyelectrolytes were modified with grafted groups to enhance photocatalytic activity. The optimized structure exhibited a hydrogen evolution rate of 1806 μmol hg, showcasing the potential of such materials in renewable energy applications .
Applications in Organic Electronics
The compound's structural features make it suitable for various applications in organic electronics:
- Organic Light Emitting Diodes (OLEDs): Its high electron mobility and stability make it an excellent candidate for use in OLEDs.
- Organic Photovoltaics (OPVs): The compound can be utilized as a donor material in OPVs due to its favorable energy levels and charge transport properties.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Precursor | Catalyst | Solvent System | Temp/Time | Yield | Reference |
|---|---|---|---|---|---|
| 2,7-dibromo-9,9-dioctylfluorene | Pd(PPh₃)₄ | Dioxane/Water | 80°C, 18h | 54% |
For polymer applications, monomer purity is critical; recrystallization from THF/methanol improves crystallinity .
How does the conformational flexibility of 9,9-dioctyl substituents influence crystallographic packing and optoelectronic properties?
Answer:
X-ray crystallography reveals:
- Alkyl Chain Dynamics : One octyl chain adopts a fully extended conformation (torsional angles ~173–180°), while the other incorporates a gauche conformation (71°) .
- Packing Effects : Extended chains isolate fluorene units, suppressing π-π interactions. This isolation enhances thermal stability and reduces aggregation-induced quenching in optoelectronic polymers .
- Disorder Management : Pinacolatoboronate groups exhibit crystallographic disorder (1:1 occupancy), addressed via SHELXL97 refinement with SADI restraints on bond lengths and anisotropic displacement parameters .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| B–O bond length | 1.37–1.39 | |
| Octyl chain torsional angles | 70.95–179.74 |
Which analytical techniques are critical for characterizing structural integrity post-synthesis?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.6–8.1 ppm, boronate methyl groups at δ 1.0–1.3 ppm) .
- FT-IR : B–O stretching vibrations at ~1350 cm⁻¹ validate boronate ester formation .
- HRMS : MALDI-TOF or ESI-MS confirms molecular weight (e.g., m/z 642.54 for C₄₁H₆₄B₂O₄) .
- X-Ray Diffraction : Resolves conformational disorder and validates crystallographic models .
What methodological challenges arise during crystallographic refinement of disordered pinacolatoboronate moieties?
Answer:
Disorder in pinacolatoboronate groups introduces complexity:
- Modeling : Split positions (1:1 occupancy) and restrained bond lengths (SADI) mitigate overfitting .
- Thermal Parameters : Anisotropic refinement (ADPs) for non-H atoms, while H atoms are placed geometrically .
- Validation : R factors < 0.04 and data-to-parameter ratios > 13 ensure reliability .
How do alkyl chain modifications impact polymer properties in optoelectronic applications?
Answer:
- Solubility & Morphology : Longer alkyl chains (e.g., dioctyl) enhance solubility in organic solvents, enabling uniform thin-film deposition .
- Charge Transport : Reduced π-stacking due to alkyl isolation improves charge mobility in polyfluorenes (e.g., conductivity ~10⁻⁵ S/cm after base doping) .
- Emission Properties : Alkyl-induced planarization of fluorene units enhances blue emission (λmax ~410 nm, quantum yield up to 0.87) .
Q. Table 3: Optoelectronic Performance of Polyfluorenes
| Property | Value | Reference |
|---|---|---|
| Conductivity (doped) | 10⁻⁶–10⁻⁵ S/cm | |
| Photoluminescence λmax | 410 nm |
How can contradictions in spectroscopic or crystallographic data be resolved?
Answer:
- Unexpected NMR Peaks : Trace solvent residues or byproducts are identified via 2D NMR (e.g., COSY, HSQC) .
- Low Reaction Yields : Optimize catalyst loading (e.g., 0.1 equiv Pd) or switch to Pd₂(dba)₃ with SPhos ligands .
- Discrepancies in Crystallography : Cross-validate with DFT-optimized geometries or alternative refinement software (e.g., OLEX2 vs. SHELXTL) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
